molecular formula C11H7ClFN3O2 B2362333 4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]benzoic acid CAS No. 872463-93-9

4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]benzoic acid

Cat. No.: B2362333
CAS No.: 872463-93-9
M. Wt: 267.64
InChI Key: GUBZOUOECLBCHP-UHFFFAOYSA-N
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Description

4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]benzoic acid is a chemical intermediate of interest in medicinal chemistry and drug discovery. This compound features a hybrid structure combining a substituted pyrimidine ring with a para-aminobenzoic acid (PABA) scaffold . The 2-chloro-5-fluoropyrimidine moiety is a recognized pharmacophore in the development of kinase inhibitors . Concurrently, the PABA component is a versatile building block found in molecules with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The strategic fusion of these two subunits in a single molecule makes it a valuable template for constructing targeted therapeutic agents. Scientific research indicates that analogous 2,4-pyrimidinediamine compounds demonstrate potent inhibition of specific kinase signaling pathways . For instance, some related compounds act as spleen tyrosine kinase (Syk) inhibitors, which play a critical role in Fc receptor signal transduction in immune cells like mast cells and basophils . This mechanism is relevant for investigating therapeutic interventions for immune-mediated disorders. As a research chemical, this compound serves as a critical precursor for the synthesis of more complex molecules. Its reactive chloro and fluoro substituents on the pyrimidine ring allow for further functionalization, enabling researchers to explore structure-activity relationships and develop novel bioactive entities . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(2-chloro-5-fluoropyrimidin-4-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFN3O2/c12-11-14-5-8(13)9(16-11)15-7-3-1-6(2-4-7)10(17)18/h1-5H,(H,17,18)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBZOUOECLBCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=NC(=NC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

From 2,4-Dichloro-5-fluoropyrimidine

Procedure (Adapted from CN110343074B):

  • Amination :
    • React 2,4-dichloro-5-fluoropyrimidine (1 eq) with aqueous ammonia (2.5 eq) in THF at 0°C → RT.
    • Mechanism : Nucleophilic substitution at C4 due to higher electrophilicity compared to C2.
    • Yield : 82–88% after column chromatography.

Key Data :

Parameter Value
Temperature 0°C → RT (2–3 h)
Solvent Tetrahydrofuran (THF)
Workup Ethyl acetate extraction, NaHCO₃ wash
Purity (HPLC) >98%

Alternative Route via Reductive Dechlorination

Method (ChemicalBook):

  • Reduce 2,4-dichloro-5-fluoropyrimidine with Zn/HCl in ethanol.
  • Selectivity : Controlled by stoichiometry (1 eq Zn for mono-dechlorination).
  • Yield : 74% (distillation).

Coupling Strategies for 4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]benzoic Acid

Direct Nucleophilic Substitution

Protocol :

  • Protection : Convert 4-aminobenzoic acid to methyl ester using SOCl₂/MeOH.
  • Reaction :
    • Mix methyl 4-aminobenzoate (1.2 eq) with 2-chloro-5-fluoropyrimidin-4-amine (1 eq) in DMF.
    • Add K₂CO₃ (2 eq), heat at 80°C for 12 h.
  • Deprotection : Hydrolyze ester with 6M HCl (reflux, 4 h).

Optimization Insights :

  • Solvent screening : DMF > DMSO > AcCN (yields: 68% vs. 59% vs. 42%).
  • Base effect : K₂CO₃ > Et₃N > NaH (yields: 73% vs. 65% vs. 58%).

Representative Data :

Condition Outcome
Temperature 80°C
Reaction Time 12 h
Overall Yield 65% (two steps)
Purity (NMR) >95%

Buchwald-Hartwig Amination

Catalytic System (US8835430B2):

  • Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 eq) in toluene.
  • Conditions : 110°C, 24 h.
  • Yield : 89% (ester-protected intermediate).

Advantages :

  • Tolerates free –COOH groups (no protection needed).
  • High regioselectivity for C4 position.

Industrial-Scale Considerations

Process Intensification

Patent Recommendations (WO2009094442A2):

  • Wettable powders : Use 25–75% active compound with prophyllite/talc carriers.
  • Solvent Recycling : Recover THF via distillation (≥90% efficiency).

Cost Analysis

Component Cost (USD/kg) Source
2,4-Dichloro-5-fluoropyrimidine 320 ChemicalBook
4-Aminobenzoic acid 45 Ambeed
Pd Catalyst 12,000 US8835430B2

Total API Cost : ≈$580/kg (lab scale) → $220/kg (industrial).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.32 (s, 1H, pyrimidine H6), 7.92 (d, J=8.5 Hz, 2H, ArH), 6.72 (d, J=8.5 Hz, 2H, ArH), 10.12 (s, 1H, –COOH).
  • HRMS : m/z 296.0241 [M+H]⁺ (calc. 296.0245).

Purity Assessment

Method Specification
HPLC (C18) 99.2% (254 nm)
Residual Solvents <500 ppm (ICH Q3C)
Heavy Metals <10 ppm (ICP-MS)

Emerging Methodologies

  • Photocatalytic Coupling : Visible light-mediated C–N bond formation (Pd/PCy₃ system, 72% yield).
  • Continuous Flow Synthesis : Residence time 8 min, throughput 1.2 kg/day.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

    Potassium Carbonate (K₂CO₃): Used as a base in substitution reactions.

    Palladium Catalysts: Employed in coupling reactions to facilitate the formation of new C-C bonds.

    Oxidizing Agents: Such as hydrogen peroxide (H₂O₂) for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Benzoic Acid Derivatives

4-(2-Chloropyrimidin-5-yl)benzoic Acid
  • Structure : Features a chlorine at position 2 of the pyrimidine and lacks the 5-fluoro substitution.
  • Properties : The absence of fluorine reduces electronegativity and may alter binding specificity compared to the target compound.
  • Applications : Used as an intermediate in synthesizing kinase inhibitors .
4-(2-Methoxypyrimidin-5-yl)benzoic Acid
  • Structure : Substituted with a methoxy group at position 2 instead of chlorine.
Ethyl 4-(4-((2-Bromoethoxy)carbonyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Structure : Incorporates a tetrahydropyrimidine ring (saturated) and a bromoethoxy group.

Heterocyclic Variants with Benzoic Acid Moieties

2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic Acid
  • Structure : Contains a sulfanyl group and trifluoromethyl substitution on the pyrimidine.
  • Properties : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to chloro-fluoro derivatives .
3-[(2-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid
  • Structure : Replaces pyrimidine with a bicyclic oxabicycloheptane core.
  • Properties : The rigid bicyclic structure may restrict binding to specific enzymatic pockets, contrasting with the planar pyrimidine in the target compound .

Physicochemical Properties

  • Lipophilicity : The Cl/F combination in the target compound increases lipophilicity (logP ~2.5–3.0) compared to methoxy (logP ~1.8) or hydroxyl-substituted analogs .
  • Solubility : The carboxylic acid group ensures moderate aqueous solubility (~50–100 µM at pH 7.4), critical for bioavailability .

Biological Activity

4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]benzoic acid, also known by its CAS number 872463-93-9, is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a pyrimidine ring with halogen substitutions and an amino group linked to a benzoic acid moiety, suggests potential biological activities that merit detailed exploration.

The compound primarily acts as an antagonist of the P2X7 receptor, a receptor involved in purinergic signaling pathways. By inhibiting this receptor, the compound can modulate various physiological processes, including inflammation and pain response. The interaction with the P2X7 receptor highlights its potential therapeutic applications in conditions associated with excessive purinergic signaling, such as chronic pain and inflammatory diseases.

Pharmacokinetics

Pharmacokinetic studies indicate that compounds similar to this compound undergo metabolic processes such as conjugation in the liver, leading to excretion as hippuric acid. This metabolic pathway is crucial for understanding the bioavailability and systemic effects of the compound when administered.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria like Staphylococcus aureus.
  • Anticancer Potential : The compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro assays have shown that it can induce apoptosis in specific cancer cells, making it a candidate for further development as an anticancer agent .
  • Anti-inflammatory Effects : Due to its action on the P2X7 receptor, the compound may help reduce inflammation by modulating immune responses. This aspect is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory disorders .

Case Studies

Several case studies have highlighted the biological activity of this compound:

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 12.5 μg/mL for S. aureus, indicating moderate antibacterial activity compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .

Case Study 2: Anticancer Activity

In a controlled experiment involving human cancer cell lines (HCT-116 and MCF-7), this compound exhibited IC50 values of 1.9 µg/mL and 2.3 µg/mL, respectively. These values suggest significant cytotoxicity and warrant further investigation into its mechanisms of action and potential clinical applications .

Research Applications

The compound's unique properties make it suitable for various research applications:

  • Medicinal Chemistry : As a building block for synthesizing more complex molecules.
  • Biological Research : Investigating enzyme interactions and signaling pathways.
  • Pharmaceutical Development : Potential therapeutic agent for treating infections and cancers.

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus12.5 μg/mL
AnticancerHCT-1161.9 µg/mL
AnticancerMCF-72.3 µg/mL
Anti-inflammatoryP2X7 receptor modulationN/A

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